N~1~-(1-ETHYLPROPYL)-2,5-DIMETHOXY-1-BENZENESULFONAMIDE
Description
N~1~-(1-ETHYLPROPYL)-2,5-DIMETHOXY-1-BENZENESULFONAMIDE is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in various fields, including medicine, agriculture, and industry
Properties
IUPAC Name |
2,5-dimethoxy-N-pentan-3-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4S/c1-5-10(6-2)14-19(15,16)13-9-11(17-3)7-8-12(13)18-4/h7-10,14H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAPQNRIOTDBWET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NS(=O)(=O)C1=C(C=CC(=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1-ETHYLPROPYL)-2,5-DIMETHOXY-1-BENZENESULFONAMIDE typically involves a multi-step process. One common method starts with the nitration of N-(1-ethylpropyl)-3,4-dimethylaniline using nitric acid as the nitrating agent . The reaction conditions, such as temperature, stirring rate, and nitric acid concentration, are carefully controlled to optimize the yield and minimize hazards .
Industrial Production Methods
In industrial settings, the production of this compound often employs continuous flow nitration processes. This method allows for better control over reaction conditions and scalability . The use of miniaturized devices and flow reactors has been shown to improve the efficiency and safety of the nitration process .
Chemical Reactions Analysis
Types of Reactions
N~1~-(1-ETHYLPROPYL)-2,5-DIMETHOXY-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert nitro groups to amine groups.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, hydrogen gas for reduction, and various electrophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, are optimized based on the desired product .
Major Products
The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted aromatic compounds. These products have diverse applications in various fields .
Scientific Research Applications
N~1~-(1-ETHYLPROPYL)-2,5-DIMETHOXY-1-BENZENESULFONAMIDE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of N1-(1-ETHYLPROPYL)-2,5-DIMETHOXY-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways. The compound’s sulfonamide group plays a crucial role in its binding to target proteins, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
Pendimethalin: A widely used herbicide with a similar chemical structure.
Uniqueness
N~1~-(1-ETHYLPROPYL)-2,5-DIMETHOXY-1-BENZENESULFONAMIDE is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties. Its dual methoxy groups and sulfonamide functionality make it a versatile compound for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
